molecular formula C11H21N3O4 B1656276 tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate CAS No. 519031-88-0

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

Cat. No.: B1656276
CAS No.: 519031-88-0
M. Wt: 259.30 g/mol
InChI Key: ZUEUGLQNJVLMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate is a useful research compound. Its molecular formula is C11H21N3O4 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate involves the reaction of tert-butyl N-[4-(chlorocarbamimidoyl)oxan-4-yl]carbamate with hydroxylamine hydrochloride to form tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate.", "Starting Materials": [ "tert-butyl N-[4-(chlorocarbamimidoyl)oxan-4-yl]carbamate", "hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve tert-butyl N-[4-(chlorocarbamimidoyl)oxan-4-yl]carbamate in a solvent such as dichloromethane.", "Add hydroxylamine hydrochloride to the solution and stir at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate as a white solid." ] }

CAS No.

519031-88-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)18-9(15)13-11(8(12)14-16)4-6-17-7-5-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

ZUEUGLQNJVLMKT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)/C(=N/O)/N

SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 4
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 5
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.